Atg7-IN-1

Description

BenchChem offers high-quality Atg7-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atg7-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

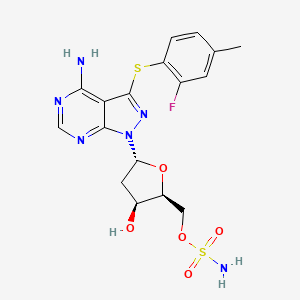

Structure

3D Structure

Properties

Molecular Formula |

C17H19FN6O5S2 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

[(2S,3S,5R)-5-[4-amino-3-(2-fluoro-4-methylphenyl)sulfanylpyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl sulfamate |

InChI |

InChI=1S/C17H19FN6O5S2/c1-8-2-3-12(9(18)4-8)30-17-14-15(19)21-7-22-16(14)24(23-17)13-5-10(25)11(29-13)6-28-31(20,26)27/h2-4,7,10-11,13,25H,5-6H2,1H3,(H2,19,21,22)(H2,20,26,27)/t10-,11-,13+/m0/s1 |

InChI Key |

GRYCCRMITKNCNZ-GMXVVIOVSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)[C@H]4C[C@@H]([C@@H](O4)COS(=O)(=O)N)O)F |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)C4CC(C(O4)COS(=O)(=O)N)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Atg7-IN-1: A Technical Guide to its Mechanism of Action in Autophagy Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autophagy is a fundamental cellular degradation and recycling process, critical for maintaining homeostasis. A key regulator of this pathway is Autophagy-related 7 (Atg7), an E1-like activating enzyme essential for the formation of the autophagosome. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegeneration, making its components attractive therapeutic targets. Atg7-IN-1 is a potent and selective small molecule inhibitor of Atg7. This document provides a comprehensive technical overview of the mechanism of action of Atg7-IN-1, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the molecular pathways and experimental workflows involved.

Introduction to Autophagy and the Role of ATG7

Macroautophagy, hereafter referred to as autophagy, is a catabolic process that sequesters cytoplasmic components, such as damaged organelles and misfolded proteins, within a double-membraned vesicle known as an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated contents are degraded and recycled.[1][2] The formation of the autophagosome is orchestrated by a series of autophagy-related (ATG) proteins.

At the core of this machinery are two ubiquitin-like (UBL) conjugation systems. Atg7 is the crucial, shared E1-like activating enzyme for both systems.[3]

-

The Atg12-Atg5 System: Atg7 activates Atg12, which is then transferred to the E2-like enzyme Atg10 and subsequently conjugated to Atg5. This Atg12-Atg5 conjugate forms a complex with Atg16L1, which acts as an E3-like ligase.[4]

-

The Atg8/LC3 System: The microtubule-associated protein 1A/1B-light chain 3 (LC3), a homolog of yeast Atg8, is cleaved to its cytosolic form, LC3-I. Atg7 then activates LC3-I and transfers it to the E2-like enzyme Atg3.[5] Finally, with the help of the Atg12-Atg5-Atg16L1 complex, LC3-I is conjugated to the lipid phosphatidylethanolamine (PE) to form LC3-II, which is integrated into the burgeoning autophagosome membrane.[4]

Given its indispensable role in both conjugation cascades, Atg7 is an essential regulator of autophagosome assembly and a prime target for autophagy modulation.[3] Beyond this canonical function, Atg7 is also involved in autophagy-independent pathways, including the regulation of p53 activity, cell cycle control, and apoptosis.[2][6][7]

Atg7-IN-1: Core Mechanism of Action

Atg7-IN-1 is a potent and selective inhibitor of Atg7.[8][9] Its mechanism of action is the direct blockade of the E1-like enzymatic activity of Atg7. By binding to Atg7, the inhibitor prevents the ATP-dependent adenylation and subsequent activation of the two key UBL proteins, Atg12 and LC3.[6]

The inhibition of Atg7 has the following downstream consequences:

-

Inhibition of Atg12-Atg5 Conjugation: The formation of the Atg12-Atg5-Atg16L1 complex is blocked.

-

Inhibition of LC3 Lipidation: The conversion of cytosolic LC3-I to the membrane-bound, lipidated LC3-II is prevented.[8] This is a hallmark of autophagy inhibition.

-

Blockade of Autophagosome Formation: Without a functional lipidation system, the elongation and closure of the phagophore are halted, preventing the formation of mature autophagosomes.

-

Accumulation of Autophagy Substrates: Proteins like p62/SQSTM1 and NBR1, which are normally targeted for degradation by autophagy, accumulate in the cell.[8]

This cascade of events effectively shuts down the autophagic flux.

Quantitative Analysis of Atg7-IN-1 Activity

The potency and cellular effects of Atg7-IN-1 have been quantified through various biochemical and cell-based assays. The key parameters are summarized below.

| Parameter | Description | Value | Cell Line / System | Citation |

| IC₅₀ | Half-maximal inhibitory concentration against Atg7 enzyme activity. | 62 nM | In vitro biochemical assay | [8][9] |

| IC₅₀ | Half-maximal inhibitory concentration for the reduction of endogenous LC3B spots. | 0.659 µM (659 nM) | H4 cells | [8] |

| EC₅₀ | Half-maximal effective concentration for the accumulation of p62 protein. | 3.0 µM | SKOV-3 cells | [8] |

| EC₅₀ | Half-maximal effective concentration for the accumulation of NBR1 protein. | 19.4 µM | SKOV-3 cells | [8] |

| In vivo Dose | Dose used to demonstrate target engagement in a mouse xenograft model. | 150 mg/kg (s.c.) | HCT-116 xenograft | [8] |

Experimental Methodologies

The characterization of Atg7 inhibitors like Atg7-IN-1 relies on a set of standard and specialized experimental protocols.

Western Blotting for Autophagy Markers

This protocol is used to quantify changes in the levels of key autophagy-related proteins following treatment with Atg7-IN-1.

-

Cell Culture and Treatment: Plate cells (e.g., SKOV-3, H4) at a suitable density. Allow cells to adhere overnight. Treat cells with a dose-range of Atg7-IN-1 or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 4-20% gradient gel to resolve both LC3-I and LC3-II). Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Rabbit anti-LC3B (to detect both LC3-I and LC3-II)

-

Mouse anti-p62/SQSTM1

-

Rabbit anti-Atg7

-

Mouse anti-β-actin or anti-GAPDH (as a loading control)

-

-

Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Analyze the LC3-II/LC3-I ratio or the LC3-II/loading control ratio, and the levels of p62 relative to the loading control.

Autophagic Flux Assay

This assay distinguishes between a blockage in autophagosome formation and a blockage in autolysosome degradation. It is critical for confirming that an inhibitor targets an early stage of autophagy.

-

Cell Culture and Treatment: Plate cells as described above.

-

Experimental Groups: Prepare four treatment groups:

-

Group 1: Vehicle control (e.g., DMSO).

-

Group 2: Atg7-IN-1.

-

Group 3: Lysosomal inhibitor (e.g., 50 nM Bafilomycin A1 or Chloroquine).

-

Group 4: Atg7-IN-1 + Lysosomal inhibitor.

-

-

Treatment Protocol: Add Atg7-IN-1 (Group 2 and 4) for a total incubation time of 6 hours. Add the lysosomal inhibitor (Group 3 and 4) for the final 2-4 hours of the incubation period.[1]

-

Analysis: Harvest cells and perform Western blotting for LC3 as described in Protocol 5.1.

-

Interpretation: In vehicle-treated cells, Bafilomycin A1 will cause a significant accumulation of LC3-II, representing the basal autophagic flux. In cells treated with Atg7-IN-1, LC3-II levels will be low. Crucially, in the co-treated group (Group 4), the addition of Bafilomycin A1 will not lead to an accumulation of LC3-II, because its synthesis is blocked upstream by Atg7-IN-1. This result confirms the inhibition of autophagosome formation.

Immunofluorescence for LC3 Puncta

This microscopy-based assay visualizes the formation of autophagosomes, which appear as distinct puncta when stained for LC3.

-

Cell Culture: Plate cells on glass coverslips in 24-well plates.

-

Treatment: Treat cells with Atg7-IN-1 or vehicle as required.

-

Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Blocking and Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against LC3B for 1-2 hours at room temperature.

-

Secondary Antibody and Mounting: Wash with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour. Mount coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope.[1] Quantify the number of LC3 puncta per cell using automated software (e.g., ImageJ/FIJI). A significant reduction in the number of puncta upon treatment with Atg7-IN-1 indicates inhibition of autophagy.[1][8]

Conclusion

Atg7-IN-1 is a valuable research tool for the study of autophagy. Its mechanism of action is centered on the potent and selective inhibition of the E1-like enzyme Atg7, which is essential for autophagosome biogenesis. This inhibition leads to a complete shutdown of the autophagic flux, characterized by a lack of LC3 lipidation and an accumulation of autophagy substrates. The quantitative data and experimental protocols provided herein offer a robust framework for utilizing and further characterizing Atg7-IN-1 in preclinical research settings. Understanding the precise molecular interactions and cellular consequences of this inhibitor is paramount for its application in dissecting the complex role of autophagy in health and disease.

References

- 1. Atg7 Induces Basal Autophagy and Rescues Autophagic Deficiency in CryABR120G Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ATG7 - Wikipedia [en.wikipedia.org]

- 4. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Atg7 senses ATP levels and regulates AKT1-PDCD4 phosphorylation-ubiquitination axis to promote survival during metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ATG7-IN-1 | ATG7 Inhibitor | TargetMol [targetmol.com]

Atg7-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. At the heart of the autophagy machinery lies Autophagy-related protein 7 (Atg7), an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that govern the formation of autophagosomes.[1][2] Given its central role, Atg7 has emerged as a compelling therapeutic target for modulating autophagy. This technical guide provides an in-depth overview of the discovery and development of Atg7-IN-1, a potent and selective inhibitor of Atg7.[3][4]

Atg7-IN-1, also known as compound 37, was identified through the optimization of a series of pyrazolopyrimidine sulfamates.[3][5][6] This molecule serves as a critical tool for elucidating the physiological and pathological roles of autophagy and represents a promising starting point for the development of novel therapeutics targeting autophagy-dependent diseases. This document details the biochemical and cellular characterization of Atg7-IN-1, provides comprehensive experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for Atg7-IN-1 (Compound 37) and related compounds from the primary literature.[4][5]

Table 1: In Vitro Activity of Atg7-IN-1 and Precursor Compounds [4][5]

| Compound | ATG7 IC50 (nM) | H4 Cell LC3B IC50 (µM) | SKOV-3 p62 EC50 (µM) | SKOV-3 NBR1 EC50 (µM) |

| Atg7-IN-1 (37) | 62 | 0.659 | 3.0 | 19.4 |

| Compound 18 | 48 | Not Reported | >20 | >20 |

| Compound 19 | Not Reported | Not Reported | >20 | >20 |

Table 2: Selectivity Profile of Atg7-IN-1 (Compound 37) Against Other E1 Enzymes [5]

| E1 Enzyme | % Inhibition at 10 µM |

| ATG7 | 100 |

| NAE | <10 |

| UAE | <10 |

| SAE | <10 |

Signaling Pathways and Experimental Workflows

ATG7 Signaling Pathway and Inhibition by Atg7-IN-1

Atg7 functions as an E1-like enzyme, activating two ubiquitin-like proteins, ATG12 and LC3 (ATG8). This activation is a critical step for the elongation and closure of the autophagosome membrane. Atg7-IN-1 inhibits the enzymatic activity of Atg7, thereby blocking downstream events in the autophagy cascade.

Experimental Workflow for Evaluating Atg7-IN-1

A typical workflow to assess the efficacy of an Atg7 inhibitor like Atg7-IN-1 involves a series of biochemical and cell-based assays.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of Atg7-IN-1.

ATG7 Biochemical Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the enzymatic activity of ATG7 and its inhibition by compounds like Atg7-IN-1.

Materials:

-

Recombinant human ATG7 protein

-

Recombinant human ATG3 protein

-

Recombinant human LC3B protein

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1 mg/ml BSA

-

TR-FRET Detection Reagents: Terbium-labeled anti-tag antibody (e.g., anti-His), and a fluorescently labeled binding partner or antibody recognizing the product.

-

384-well low-volume plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a solution of ATG7 (e.g., 5 nM final concentration) in kinase buffer.

-

Add 5 µL of the ATG7 solution to the wells of a 384-well plate.

-

Add test compounds (e.g., Atg7-IN-1) at various concentrations (typically a serial dilution) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 2.5 µL of a solution containing ATG3 and LC3B (e.g., 50 nM final concentration each) and 2.5 µL of a solution containing ATP (e.g., 50 µM final concentration).

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add TR-FRET detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).

-

Calculate the percent inhibition based on positive (no inhibitor) and negative (no enzyme) controls and determine the IC50 value by fitting the data to a dose-response curve.[7][8]

In-Cell Western for LC3B Lipidation

This assay quantifies the level of lipidated LC3B (LC3-II), a marker of autophagosome formation, in a high-throughput format.

Materials:

-

H4 or other suitable cells

-

Complete culture medium

-

Atg7-IN-1

-

Fixing solution: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: Odyssey Blocking Buffer or 5% non-fat dry milk in TBST

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: IRDye-labeled anti-rabbit IgG

-

Nuclear stain (e.g., DAPI)

-

96-well plates

-

Imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed H4 cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a concentration range of Atg7-IN-1 for 6 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-LC3B antibody (e.g., 1:200 dilution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with IRDye-labeled secondary antibody and a nuclear stain for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Scan the plate using an imaging system to quantify the fluorescence intensity of LC3B and the nuclear stain.

-

Normalize the LC3B signal to the nuclear stain signal to account for cell number variations and calculate the IC50 value.[5]

Immunofluorescence for p62 and NBR1 Accumulation

This method visualizes and quantifies the accumulation of autophagy substrates p62 and NBR1, which increase upon autophagy inhibition.

Materials:

-

SKOV-3 or other suitable cells

-

Complete culture medium

-

Atg7-IN-1

-

Fixing solution: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 2% FBS, 1% Goat Serum in PBS

-

Primary antibodies: Mouse anti-p62, Rabbit anti-NBR1

-

Secondary antibodies: Alexa Fluor-conjugated anti-mouse and anti-rabbit IgG

-

DAPI for nuclear staining

-

Coverslips or imaging plates

-

Fluorescence microscope

Procedure:

-

Seed SKOV-3 cells on coverslips or in an imaging plate and allow them to adhere.

-

Treat the cells with Atg7-IN-1 (e.g., 20 µM) for 48 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at -20°C.

-

Wash three times with PBS.

-

Block for 30-60 minutes at room temperature.

-

Incubate with primary antibodies against p62 and NBR1 (e.g., 1:200 dilution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding Alexa Fluor-conjugated secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips on slides or image the plate directly using a fluorescence microscope.

-

Quantify the fluorescence intensity of p62 and NBR1 per cell using image analysis software and calculate EC50 values.[5][9]

Cell Viability Assay

This assay determines the effect of Atg7-IN-1 on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., NCI-H1650, SK-OV-3)

-

Complete culture medium

-

Atg7-IN-1

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of Atg7-IN-1 for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the EC50 value.

In Vivo Mouse Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of Atg7-IN-1 in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cells (e.g., HCT-116)

-

Matrigel (optional)

-

Atg7-IN-1 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[10]

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Atg7-IN-1 (e.g., 150 mg/kg, subcutaneously, single dose or as determined by pharmacokinetic studies) or vehicle to the respective groups.[4]

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for autophagy markers).

-

Analyze the tumor growth inhibition to evaluate the in vivo efficacy of Atg7-IN-1.[2][11][12]

Conclusion

Atg7-IN-1 is a valuable chemical probe for studying the role of autophagy in health and disease. Its potency and selectivity for Atg7 make it a superior tool compared to less specific autophagy inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of autophagy. Further investigation into the therapeutic potential of Atg7 inhibitors, guided by the methodologies outlined here, holds promise for the development of novel treatments for a range of human diseases.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. library.plu.edu [library.plu.edu]

- 7. A High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Screen for Modulators of RGS7/Gβ5/R7BP Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. NBR1 cooperates with p62 in selective autophagy of ubiquitinated targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 11. Acute systemic knockdown of Atg7 is lethal and causes pancreatic destruction in shRNA transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Atg7-IN-1: A Selective and Potent Inhibitor of Autophagy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. A key protein in this pathway is Autophagy-related 7 (ATG7), an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that orchestrate autophagosome formation. Given its central role, the modulation of ATG7 activity presents a compelling therapeutic strategy for various diseases, including cancer. Atg7-IN-1, also known as compound 37, has emerged as a potent and selective inhibitor of ATG7, offering a valuable tool for studying the physiological and pathological roles of autophagy. This technical guide provides a comprehensive overview of Atg7-IN-1, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Concepts: ATG7 and Autophagy Signaling

ATG7 functions as the initiating E1 enzyme in two parallel ubiquitin-like systems crucial for autophagosome formation. The first involves the conjugation of ATG12 to ATG5, and the second mediates the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to phosphatidylethanolamine (PE). Both processes are indispensable for the elongation and closure of the autophagosomal membrane.

Atg7-IN-1: Mechanism of Action and Quantitative Data

Atg7-IN-1 is a pyrazolopyrimidine sulfamate that acts as a potent and selective inhibitor of ATG7.[1] It demonstrates inhibitory activity against ATG7's E1-like enzyme function, thereby blocking downstream autophagy processes.

Biochemical and Cellular Activity

The inhibitory potency of Atg7-IN-1 has been quantified through various biochemical and cell-based assays.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Biochemical Assay | IC50 | 62 nM | Purified ATG7 Enzyme | [2] |

| Cell-Based Assay | IC50 (LC3B Puncta) | 0.659 µM | H4 human neuroglioma | [2] |

| Cell-Based Assay | EC50 (p62 Accumulation) | 3.0 µM | SKOV-3 human ovarian cancer | [2] |

| Cell-Based Assay | EC50 (NBR1 Accumulation) | 19.4 µM | SKOV-3 human ovarian cancer | [2] |

In Vivo Efficacy

In a preclinical mouse xenograft model, Atg7-IN-1 demonstrated target engagement and modulation of autophagy biomarkers.

| Animal Model | Tumor Type | Dosage & Administration | Key Finding | Reference |

| Mouse | HCT-116 Xenograft | 150 mg/kg, single dose, subcutaneous | Reduced accumulation of LC3B and NBR1 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature describing Atg7-IN-1 and general best practices for autophagy research.

Biochemical ATG7 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the E1-like activity of ATG7.

Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% (v/v) Tween-20.

-

Enzyme: Purified recombinant human ATG7.

-

Substrate: Fluorescently labeled human LC3B.

-

Cofactor: Adenosine triphosphate (ATP).

-

Inhibitor: Atg7-IN-1 dissolved in DMSO.

-

-

Procedure:

-

In a 384-well plate, add purified ATG7 to the assay buffer.

-

Add serial dilutions of Atg7-IN-1 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of ATP and fluorescently labeled LC3B.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Separate the reaction products by non-reducing SDS-PAGE.

-

Visualize and quantify the fluorescently labeled ATG7-LC3B conjugate using a suitable imaging system.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cellular LC3B Puncta Formation Assay

This immunofluorescence-based assay measures the formation of LC3-positive puncta, which represent autophagosomes.

Methodology:

-

Cell Culture:

-

Seed H4 human neuroglioma cells onto glass-bottom multi-well plates suitable for imaging and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of Atg7-IN-1 (e.g., 0.01 to 30 µM) or DMSO for 6 hours.

-

-

Immunofluorescence Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody specific for LC3B diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Use automated image analysis software to identify and count the number of LC3B puncta per cell.

-

Normalize the data to the vehicle-treated control and calculate the IC50 value.

-

p62/SQSTM1 and NBR1 Accumulation Assay

This assay measures the accumulation of autophagy substrates, such as p62 and NBR1, which are degraded by autophagy. Inhibition of autophagy leads to their accumulation.

Methodology:

-

Cell Culture and Treatment:

-

Seed SKOV-3 human ovarian cancer cells in multi-well plates.

-

Treat the cells with Atg7-IN-1 at various concentrations for 48 hours.

-

-

Western Blot Analysis:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p62, NBR1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

-

Immunofluorescence Analysis:

-

Follow the immunofluorescence protocol described for the LC3B puncta assay, using primary antibodies against p62 or NBR1.

-

Quantify the fluorescence intensity of p62 or NBR1 per cell.

-

-

Data Analysis:

-

Plot the normalized protein levels or fluorescence intensity against the inhibitor concentration to determine the EC50 value.

-

In Vivo HCT-116 Xenograft Study

This protocol outlines a study to evaluate the in vivo pharmacodynamic effects of Atg7-IN-1 in a mouse tumor model.

Methodology:

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

-

Subcutaneously inject HCT-116 human colorectal carcinoma cells suspended in Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer a single subcutaneous dose of Atg7-IN-1 (150 mg/kg) or the vehicle.

-

-

Pharmacodynamic Analysis:

-

At a specified time point post-treatment (e.g., 24 hours), euthanize the mice and excise the tumors.

-

Process a portion of the tumor for western blot analysis and another portion for immunohistochemistry.

-

For western blotting, homogenize the tumor tissue and follow the protocol for p62/NBR1 accumulation to assess the levels of LC3B-II, p62, and NBR1.

-

For immunohistochemistry, fix the tumor tissue in formalin, embed in paraffin, and section. Stain the sections with antibodies against LC3B, p62, and NBR1 to visualize their expression and localization within the tumor tissue.

-

Conclusion

Atg7-IN-1 is a valuable research tool for the selective inhibition of ATG7 and the autophagy pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. The ability to potently and selectively modulate autophagy with Atg7-IN-1 will undoubtedly contribute to a deeper understanding of this fundamental cellular process and its implications in health and disease, paving the way for novel therapeutic interventions.

References

Atg7-IN-1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Structure, Chemical Properties, and Biological Activity of Atg7-IN-1, a Selective Autophagy Inhibitor.

Introduction

Atg7-IN-1 is a potent and selective inhibitor of Autophagy Related 7 (ATG7), a crucial E1-like activating enzyme in the autophagy pathway.[1][2] Autophagy is a catabolic process responsible for the degradation of cellular components, playing a key role in cellular homeostasis, stress response, and various disease states.[3][4] ATG7 is essential for two ubiquitin-like conjugation systems that mediate the formation of autophagosomes.[3][5] By inhibiting ATG7, Atg7-IN-1 provides a valuable tool for studying the role of autophagy in health and disease and represents a potential therapeutic agent. This document provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to Atg7-IN-1.

Chemical Structure and Properties

Atg7-IN-1 is a pyrazolopyrimidine sulfamate derivative. Its detailed chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | ((2R,3S,4R,5R)-5-(4-amino-5-((4-fluoro-3-methylphenyl)thio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate | (Derived from structure) |

| Molecular Formula | C17H19FN6O5S2 | [1] |

| Molecular Weight | 470.50 g/mol | [1] |

| CAS Number | 2226229-87-2 | [1] |

| SMILES | NS(OC--INVALID-LINK--O">C@@HO[C@@]1([H])N2C3=NC=NC(N)=C3C(SC4=C(C=C(C=C4)C)F)=N2)(=O)=O | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 100 mg/mL (212.54 mM) | [1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [1] |

Biological Activity and Mechanism of Action

Atg7-IN-1 is a selective inhibitor of the E1-like enzyme ATG7, with an in vitro IC50 of 62 nM.[1] ATG7 is responsible for activating ATG12 and ATG8 (LC3/GABARAP) proteins, which are essential for the formation of the autophagosome.[3][4] By inhibiting ATG7, Atg7-IN-1 disrupts these conjugation pathways, leading to a blockage of autophagy.

The cellular effects of Atg7-IN-1 treatment include:

-

Inhibition of LC3B lipidation: A key step in autophagosome maturation.[1]

-

Reduction of endogenous LC3B puncta: Fluorescently-tagged LC3B is used to visualize autophagosomes, and its punctate pattern is diminished upon treatment with Atg7-IN-1.[1]

-

Accumulation of autophagy substrates: Proteins like p62/SQSTM1 and NBR1, which are normally degraded by autophagy, accumulate in cells treated with Atg7-IN-1.[1]

Signaling Pathway of ATG7 Inhibition by Atg7-IN-1

Caption: Inhibition of ATG7 by Atg7-IN-1 blocks autophagy.

Experimental Protocols

The following are representative protocols for key experiments to characterize the activity of Atg7-IN-1. These are based on standard methodologies and information from publicly available sources. For precise details, refer to the primary literature.

In Vitro ATG7 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Atg7-IN-1 against ATG7.

Principle: This assay measures the enzymatic activity of ATG7, which is the ATP-dependent activation of a ubiquitin-like protein (e.g., ATG8/LC3). The inhibition of this activity by Atg7-IN-1 is quantified.

Materials:

-

Recombinant human ATG7 protein

-

Recombinant human ATG3 (E2 enzyme)

-

Recombinant human LC3B (substrate)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Atg7-IN-1 stock solution (in DMSO)

-

Detection reagent (e.g., fluorescently labeled LC3B or an antibody-based detection system)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of Atg7-IN-1 in assay buffer. Also, prepare a DMSO control.

-

In a 384-well plate, add the ATG7 enzyme to each well.

-

Add the diluted Atg7-IN-1 or DMSO control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of LC3B, ATG3, and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the formation of the LC3-ATG3 conjugate or other appropriate readout using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Autophagy Flux Assay (LC3B Immunofluorescence)

Objective: To visualize and quantify the effect of Atg7-IN-1 on autophagosome formation in cells.

Principle: In autophagic cells, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosomal membranes, appearing as distinct puncta. Inhibition of autophagy will prevent the formation of these puncta.

Materials:

-

H4 or other suitable cell line

-

Cell culture medium and supplements

-

Atg7-IN-1

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against LC3B

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Atg7-IN-1 (e.g., 1.25 µM) or DMSO for a specified time (e.g., 6 hours).[1]

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-LC3B antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Capture images using a fluorescence microscope.

-

Quantify the number of LC3B puncta per cell. A decrease in puncta number indicates inhibition of autophagy.

Western Blot Analysis of Autophagy Markers

Objective: To measure the accumulation of autophagy substrates p62 and NBR1, and the inhibition of LC3B lipidation.

Principle: Inhibition of autophagy leads to the accumulation of proteins that are normally cleared by this process, such as p62 and NBR1. It also prevents the conversion of LC3-I to LC3-II.

Materials:

-

SKOV-3 or other suitable cell line

-

Atg7-IN-1

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against p62, NBR1, LC3B, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Atg7-IN-1 or DMSO for the desired time (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibodies.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control. An increase in p62 and NBR1 levels and a decrease in the LC3-II/LC3-I ratio are indicative of autophagy inhibition.

Experimental Workflow for Characterizing Atg7-IN-1

Caption: A typical workflow for characterizing Atg7-IN-1.

Conclusion

Atg7-IN-1 is a valuable chemical probe for studying the intricate roles of autophagy in cellular physiology and pathology. Its high potency and selectivity for ATG7 make it a superior tool for dissecting the molecular mechanisms of autophagy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize Atg7-IN-1 in their studies of autophagy and its therapeutic potential.

References

The Role of Atg7-IN-1 in the Autophagy Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The E1-like activating enzyme, Autophagy-related 7 (Atg7), is a crucial initiator of the autophagy cascade. Its inhibition presents a compelling therapeutic strategy for diseases where autophagy is dysregulated, such as in certain cancers. Atg7-IN-1 is a potent and selective small molecule inhibitor of Atg7. This technical guide provides an in-depth overview of Atg7-IN-1, its mechanism of action within the autophagy pathway, comprehensive quantitative data, and detailed experimental protocols for its characterization.

Introduction to Atg7 and the Autophagy Pathway

Macroautophagy, hereafter referred to as autophagy, is a catabolic process involving the sequestration of cytoplasmic contents into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded and recycled.[1] This process is essential for maintaining cellular health by removing damaged organelles and misfolded proteins.

The formation of the autophagosome is orchestrated by a series of autophagy-related (Atg) proteins. A key initiating step involves two ubiquitin-like conjugation systems. Atg7 functions as the sole E1-like activating enzyme for both of these systems.[2] It activates Atg12, which is subsequently transferred to Atg5, and also activates LC3/GABARAP family proteins (hereafter referred to as LC3), which are then conjugated to phosphatidylethanolamine (PE) in the autophagosomal membrane.[2] This lipidation of LC3 is a hallmark of autophagosome formation.

Atg7-IN-1: A Potent and Selective Inhibitor of Atg7

Atg7-IN-1 (also referred to as Compound 37 in some literature) is a pyrazolopyrimidine sulfamate compound identified as a potent and selective inhibitor of Atg7.[3] By inhibiting the E1-like activity of Atg7, Atg7-IN-1 effectively blocks the downstream processes of LC3 lipidation and autophagosome formation, thereby inhibiting the autophagy pathway.[3]

Mechanism of Action

Atg7-IN-1 targets the ATP-binding site of Atg7, preventing the adenylation and subsequent activation of its substrates, Atg12 and LC3. This blockade of the initial activation step halts the entire autophagy cascade that is dependent on these ubiquitin-like systems. The inhibition of Atg7 leads to a predictable set of cellular consequences:

-

Inhibition of LC3 Lipidation: The conversion of the soluble form of LC3 (LC3-I) to the lipidated, membrane-bound form (LC3-II) is blocked.

-

Accumulation of Autophagy Receptors: Proteins like p62/SQSTM1 and NBR1, which are normally degraded by autophagy, accumulate within the cell.

Quantitative Data for Atg7-IN-1

The following tables summarize the key quantitative data for Atg7-IN-1 from biochemical and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 62 nM | In vitro Atg7 enzyme activity assay | [3] |

Table 1: Biochemical Potency of Atg7-IN-1

| Cell Line | Parameter | Value | Assay | Reference |

| H4 | IC50 | 0.659 µM | Reduction of endogenous LC3B spots | [3] |

| SKOV-3 | EC50 | 3.0 µM | Accumulation of p62 protein | [3] |

| SKOV-3 | EC50 | 19.4 µM | Accumulation of NBR1 protein | [3] |

Table 2: Cellular Activity of Atg7-IN-1

| Animal Model | Dosage & Administration | Effect | Reference |

| Mouse HCT-116 xenograft | 150 mg/kg, single subcutaneous dose | Reduced accumulation of LC3B and NBR1 | [3] |

Table 3: In Vivo Activity of Atg7-IN-1

Signaling Pathways and Experimental Workflows

The Autophagy Pathway and the Role of Atg7-IN-1

The following diagram illustrates the canonical autophagy pathway and highlights the point of inhibition by Atg7-IN-1.

Caption: The autophagy pathway and the inhibitory action of Atg7-IN-1.

Experimental Workflow for Characterizing Atg7-IN-1

The following diagram outlines a typical experimental workflow for evaluating the activity of an Atg7 inhibitor like Atg7-IN-1.

Caption: A typical experimental workflow for the characterization of Atg7-IN-1.

Detailed Experimental Protocols

Western Blotting for LC3 and p62

This protocol is for the detection of changes in LC3 lipidation and p62 accumulation following treatment with Atg7-IN-1.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCT-116, SKOV-3) at a suitable density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Atg7-IN-1 (e.g., 0.1 to 20 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

As a positive control for autophagy inhibition, treat a set of cells with Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 15% SDS-polyacrylamide gel for LC3 detection and a 10% gel for p62 detection.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:

-

Rabbit anti-LC3B (1:1000)

-

Mouse anti-p62/SQSTM1 (1:1000)

-

Rabbit anti-GAPDH (1:5000) or Mouse anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software. The ratio of LC3-II to LC3-I or the levels of p62 normalized to the loading control are typically calculated.

-

Immunofluorescence for p62 Puncta Formation

This protocol allows for the visualization and quantification of p62-containing aggregates (puncta) that accumulate upon autophagy inhibition.

-

Cell Culture and Treatment:

-

Seed cells (e.g., SKOV-3) on glass coverslips in a 24-well plate.

-

Allow cells to adhere and grow to 60-70% confluency.

-

Treat cells with Atg7-IN-1 (e.g., 20 µM) or vehicle (DMSO) for 48 hours.[4]

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody against p62 (e.g., mouse anti-p62, 1:500 dilution) in the blocking buffer overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, 1:1000 dilution) in the blocking buffer for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBST.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images from multiple random fields.

-

Quantify the number and intensity of p62 puncta per cell using image analysis software such as ImageJ.

-

In Vivo HCT-116 Xenograft Model

This protocol describes the establishment of a human colorectal cancer xenograft model to evaluate the in vivo efficacy of Atg7-IN-1.

-

Cell Preparation:

-

Culture HCT-116 cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/100 µL.[5]

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.[5]

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with a digital caliper every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (length x width2) / 2.[5]

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer Atg7-IN-1 (e.g., 150 mg/kg) or vehicle control via the desired route (e.g., subcutaneous injection) according to the planned dosing schedule.[3]

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis.

-

-

Ex Vivo Analysis:

-

Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemical analysis of autophagy markers like LC3 and p62.

-

Snap-freeze another portion of the tumor in liquid nitrogen for subsequent western blot analysis.

-

Conclusion

Atg7-IN-1 is a valuable tool for studying the role of autophagy in health and disease. Its potency and selectivity make it a suitable probe for dissecting the intricacies of the autophagy pathway and for exploring the therapeutic potential of Atg7 inhibition. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the selectivity profile and long-term in vivo effects of Atg7-IN-1 will continue to enhance our understanding of its therapeutic utility.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. ATG7 - an E1 enzyme for the ubiquitin-like autophagy proteins | Antibody News: Novus Biologicals [novusbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Immunofluorescence microscopy for p62, ubiquitin, and phospho-TBK1 [bio-protocol.org]

- 5. Xenograft model [bio-protocol.org]

Atg7-IN-1 and its Target Atg7: A Technical Guide to Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key protein in this pathway is Autophagy-related 7 (Atg7), an E1-like activating enzyme essential for the two ubiquitin-like conjugation systems that drive the formation of autophagosomes. Given its central role, Atg7 has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of Atg7 function, the mechanism of its inhibitor Atg7-IN-1, and relevant experimental methodologies.

The Core Target: Atg7 Function and Signaling Pathway

Atg7 is a pivotal enzyme in the autophagy pathway, acting as an E1-like activating enzyme for two distinct ubiquitin-like (UBL) protein conjugation systems: the Atg8 (LC3/GABARAP) system and the Atg12 system. These systems are indispensable for the formation and elongation of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic material for degradation.[1][2]

1.1. Atg7-Mediated Ubiquitin-Like Conjugation Systems

The function of Atg7 is central to two parallel conjugation cascades:

-

The Atg12 Conjugation System: Atg7 activates Atg12, a ubiquitin-like protein, in an ATP-dependent manner. The activated Atg12 is then transferred to the E2-like enzyme, Atg10. Subsequently, Atg10 facilitates the covalent conjugation of Atg12 to Atg5. The resulting Atg12-Atg5 conjugate forms a complex with Atg16L1, which then acts as an E3-like ligase for the Atg8 system.[1][3][4][5]

-

The Atg8 (LC3) Conjugation System: The microtubule-associated protein 1A/1B-light chain 3 (LC3), a homolog of yeast Atg8, is initially cleaved by the protease Atg4 to expose a C-terminal glycine residue, forming LC3-I. Atg7 then activates LC3-I and transfers it to the E2-like enzyme, Atg3. Finally, with the assistance of the Atg12-Atg5-Atg16L1 complex, LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II.[1][4][6] LC3-II is then incorporated into the expanding autophagosome membrane.

1.2. Atg7 Signaling Pathway Diagram

The following diagram illustrates the central role of Atg7 in the autophagy conjugation pathways.

Atg7-IN-1: A Potent and Selective Inhibitor

Atg7-IN-1 is a small molecule compound identified as a potent and selective inhibitor of Atg7.[7][8][9] Its inhibitory activity makes it a valuable tool for studying the roles of autophagy in various biological processes and a potential starting point for the development of therapeutics targeting autophagy.

2.1. Quantitative Data on Atg7 Inhibitors

The following table summarizes the key quantitative data for Atg7-IN-1 and a related inhibitor, Atg7-IN-2.

| Inhibitor | Target | IC50 (in vitro) | Cell-based Assay | EC50 (Cell Viability) | Reference |

| Atg7-IN-1 | Atg7 | 62 nM | Reduces endogenous LC3B spots in H4 cells (IC50 = 0.659 µM) | Not Reported | [7] |

| Induces p62 accumulation in SKOV-3 cells (EC50 = 3.0 µM) | [7] | ||||

| Induces NBR1 accumulation in SKOV-3 cells (EC50 = 19.4 µM) | [7] | ||||

| Atg7-IN-2 | Atg7 | 0.089 µM | Inhibits ATG7-ATG8 thioester formation in HEK293 cells (IC50 = 0.335 µM) | 2.6 µM (H1650 cells) | [10] |

| Suppresses LC3B lipidation in H4 cells (IC50 = 2.6 µM) | [10] |

2.2. Mechanism of Action

Atg7-IN-1 functions by directly inhibiting the E1-like enzymatic activity of Atg7. This inhibition disrupts both the Atg12 and Atg8 conjugation systems, leading to a blockage of autophagosome formation. The consequences of Atg7 inhibition by Atg7-IN-1 include:

-

Inhibition of LC3 Lipidation: By blocking Atg7, the conversion of LC3-I to the membrane-bound LC3-II is prevented.

-

Accumulation of Autophagy Substrates: The inhibition of autophagy leads to the accumulation of proteins that are normally cleared by this process, such as p62 (also known as SQSTM1) and NBR1.

The precise binding site and the detailed molecular interactions between Atg7-IN-1 and Atg7 have not been fully elucidated in the public domain.

Experimental Protocols for Assessing Atg7 Inhibition

The efficacy of an Atg7 inhibitor like Atg7-IN-1 is typically assessed by monitoring key events in the autophagy pathway. The following are generalized protocols for fundamental assays used to characterize autophagy inhibition.

3.1. Experimental Workflow for Autophagy Inhibitor Screening

The following diagram outlines a typical workflow for screening and validating autophagy inhibitors.

3.2. Western Blot for LC3 Lipidation

This assay is a cornerstone for monitoring autophagy. The conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a direct indicator of autophagic activity. Inhibition of Atg7 will result in a decrease in the LC3-II/LC3-I ratio.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 12-15%)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3 (recognizing both LC3-I and LC3-II)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Protocol:

-

Treat cells with the Atg7 inhibitor at various concentrations and for different durations. Include appropriate positive (e.g., starvation, rapamycin) and negative controls.

-

Lyse the cells and quantify the total protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. A decrease in this ratio upon inhibitor treatment indicates autophagy inhibition.

3.3. Western Blot for p62/SQSTM1 Accumulation

p62 is a protein that is selectively degraded by autophagy. Therefore, inhibition of autophagy leads to the accumulation of p62.

Materials:

-

Same as for LC3 Western Blot, with the primary antibody being against p62/SQSTM1.

Protocol:

-

Follow the same initial steps as the LC3 Western Blot protocol for cell treatment and protein preparation.

-

Separate proteins on an SDS-PAGE gel (e.g., 10-12%).

-

Transfer proteins to a membrane and block.

-

Incubate with the primary anti-p62 antibody.

-

Proceed with washing, secondary antibody incubation, and detection as described for the LC3 blot.

-

Quantify the p62 band intensity, normalizing to a loading control (e.g., β-actin or GAPDH). An increase in p62 levels with inhibitor treatment signifies autophagy inhibition.

Broader Implications and Future Directions

Atg7 plays a role in a variety of cellular processes beyond canonical autophagy, including unconventional protein secretion, immune responses, and cell cycle regulation. Therefore, inhibitors of Atg7, such as Atg7-IN-1, may have pleiotropic effects. Research is ongoing to explore the full therapeutic potential of Atg7 inhibition in various diseases. For instance, in the context of cancer, inhibiting autophagy can enhance the efficacy of anti-cancer therapies by preventing cancer cells from using autophagy as a survival mechanism.[8][11] Conversely, in some neurodegenerative diseases where autophagy is impaired, activation of Atg7 could be a therapeutic strategy.

The development of more potent and specific inhibitors of Atg7, along with a deeper understanding of their precise mechanisms of action, will be crucial for advancing our ability to therapeutically modulate autophagy for the treatment of human diseases.

References

- 1. ATG7 - an E1 enzyme for the ubiquitin-like autophagy proteins | Antibody News: Novus Biologicals [novusbio.com]

- 2. ATG7 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. A PCR analysis of the ubiquitin-like conjugation systems in macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATG7-IN-1 | ATG7 Inhibitor | TargetMol [targetmol.com]

- 10. embopress.org [embopress.org]

- 11. aacrjournals.org [aacrjournals.org]

Atg7-IN-1: A Technical Guide for Studying Autophagy in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atg7-IN-1, a potent and selective inhibitor of Autophagy-related protein 7 (Atg7), for the investigation of autophagy in cancer research. This document outlines the mechanism of action of Atg7-IN-1, compiles quantitative data on its activity, and furnishes detailed experimental protocols for its application in laboratory settings.

Introduction to Atg7 and Autophagy in Cancer

Autophagy is a highly conserved cellular process responsible for the degradation of dysfunctional or unnecessary cellular components through the lysosomal pathway. This process plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting tumor survival in established tumors by providing essential nutrients during metabolic stress.[1] Atg7 is a crucial E1-like activating enzyme in the autophagy pathway, essential for the conjugation systems of Atg12-Atg5 and LC3-phosphatidylethanolamine (PE), which are critical for autophagosome formation.[2][3] Inhibition of Atg7, therefore, presents a key strategy for studying the role of autophagy in cancer and for developing potential therapeutic interventions.

Atg7-IN-1: A Potent and Selective Atg7 Inhibitor

Atg7-IN-1 is a small molecule compound identified as a potent and selective inhibitor of Atg7.[4][5] Its inhibitory action blocks the canonical autophagy pathway, leading to the accumulation of autophagy substrates and providing a powerful tool for dissecting the functional role of autophagy in cancer biology.

Mechanism of Action

Atg7-IN-1 directly targets the enzymatic activity of Atg7, thereby inhibiting the downstream processes of autophagosome formation. The primary mechanism involves the blockade of the E1-like activity of Atg7, which is essential for the lipidation of LC3B (a key step in autophagosome maturation) and the conjugation of Atg12 to Atg5.[3][4] This inhibition leads to a reduction in the formation of autophagosomes, resulting in the accumulation of autophagy cargo receptors like p62 (SQSTM1) and NBR1.[4]

dot

Caption: Mechanism of Atg7-IN-1 action on the autophagy pathway.

Quantitative Data

The following tables summarize the quantitative data for Atg7-IN-1's inhibitory activity from various studies.

Table 1: In Vitro Inhibitory Activity of Atg7-IN-1

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Atg7) | 62 nM | Biochemical Assay | [4] |

| IC₅₀ (LC3B spots) | 0.659 µM | H4 cells | [4] |

| EC₅₀ (p62 accumulation) | 3.0 µM | SKOV-3 cells | [4] |

| EC₅₀ (NBR1 accumulation) | 19.4 µM | SKOV-3 cells | [4] |

| EC₅₀ (Antiproliferative) | > 50 µM | NCI-H1650 cells | [4] |

Table 2: In Vivo Efficacy of Atg7-IN-1

| Animal Model | Cancer Type | Dosage | Administration | Outcome | Reference |

| HCT-116 Xenograft (Mouse) | Colorectal Cancer | 150 mg/kg (single dose) | Subcutaneous | Reduced LC3B and NBR1 accumulation | [4] |

| MC38 Syngeneic (Mouse) | Colorectal Cancer | 10 mg/kg | Oral gavage | Reduced tumor size | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Atg7-IN-1 on autophagy in cancer cells.

Western Blotting for Autophagy Markers

This protocol is for the detection of key autophagy proteins such as LC3, p62, and Atg7.

dot

Caption: Western Blotting Workflow.

Materials:

-

Cancer cell lines of interest

-

Atg7-IN-1 (solubilized in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Atg7, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with desired concentrations of Atg7-IN-1 or vehicle (DMSO) for the indicated time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[7] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. For LC3-II detection, a higher percentage gel (e.g., 15%) is recommended.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[7][8]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.[7]

-

Washing: Repeat the washing step as in step 9.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). The ratio of LC3-II to LC3-I is a key indicator of autophagic flux.

Immunofluorescence for LC3 Puncta

This method is used to visualize the formation of autophagosomes (LC3 puncta) within cells.

dot

Caption: Immunofluorescence Workflow for LC3 Puncta.

Materials:

-

Cells grown on glass coverslips

-

Atg7-IN-1

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-LC3B

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture plate. After adherence, treat with Atg7-IN-1 or vehicle for the desired duration. A common treatment is 1.25 µM for 6 hours.[4]

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS and mount the coverslips onto glass slides using mounting medium. Visualize the cells using a fluorescence or confocal microscope. LC3 puncta will appear as distinct dots in the cytoplasm. The number of puncta per cell can be quantified using image analysis software.

Cell Viability Assay

This protocol measures the effect of Atg7-IN-1 on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines

-

Atg7-IN-1

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

Procedure (using CellTiter-Glo®):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[6]

-

Treatment: Treat the cells with a range of concentrations of Atg7-IN-1. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Reading: Measure the luminescence using a plate reader.

-

Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Atg7-IN-1 in a mouse xenograft model.

dot

Caption: In Vivo Xenograft Study Workflow.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

Cancer cell line (e.g., HCT-116)

-

Atg7-IN-1

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the desired cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), potentially mixed with Matrigel, at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start measuring the tumor volume with calipers once the tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Atg7-IN-1 or the vehicle solution to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage or subcutaneous injection).[4][6]

-

Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Signaling Pathways and Logical Relationships

Inhibition of Atg7 by Atg7-IN-1 has downstream consequences on various signaling pathways implicated in cancer.

dot

Caption: Signaling pathways affected by Atg7-IN-1 in cancer.

The inhibition of autophagy by Atg7-IN-1 can lead to the accumulation of reactive oxygen species (ROS), which in turn can activate the NF-κB signaling pathway.[6] This activation has been shown to upregulate the expression of MHC-I on the surface of cancer cells, thereby enhancing antigen presentation and promoting an anti-tumor immune response.[6] Furthermore, Atg7 has been reported to interact with the tumor suppressor p53, influencing cell cycle regulation and apoptosis.[9][10] The precise interplay of these pathways following Atg7 inhibition is an active area of research and may be context-dependent on the specific cancer type and its genetic background.

Conclusion

Atg7-IN-1 is a valuable pharmacological tool for investigating the multifaceted role of autophagy in cancer. Its high potency and selectivity for Atg7 allow for the precise dissection of autophagy-dependent cellular processes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize Atg7-IN-1 in their studies of cancer biology and for the development of novel anti-cancer therapeutic strategies targeting autophagy.

References

- 1. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uba1 functions in Atg7- and Atg3-independent autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of autophagy-related protein 7 enhances anti-tumor immune response and improves efficacy of immune checkpoint blockade in microsatellite instability colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATG7 Overexpression Is Crucial for Tumorigenic Growth of Bladder Cancer In Vitro and In Vivo by Targeting the ETS2/miRNA196b/FOXO1/p27 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. users.uoi.gr [users.uoi.gr]

- 9. An isoform specific role of the autophagy protein ATG7 in cancer [biologia.is]

- 10. ATG7 - Wikipedia [en.wikipedia.org]

Atg7-IN-1: A Potent and Selective Inhibitor of LC3 Lipidation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract